2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol
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Overview
Description
2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol . This compound features a difluorophenyl group attached to an aminoethanol moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol typically involves the reaction of 2,5-difluorobenzylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide, to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as ketones, aldehydes, secondary amines, and tertiary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s difluorophenyl group can interact with various enzymes and receptors, modulating their activity. The aminoethanol moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-{[(2,3-Difluorophenyl)methyl]amino}ethan-1-ol: Similar structure but with the difluorophenyl group at different positions.
2-{[(2,6-Difluorophenyl)methyl]amino}ethan-1-ol: Another isomer with the difluorophenyl group at different positions.
Uniqueness
2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct interactions with molecular targets, leading to unique properties and applications .
Properties
Molecular Formula |
C9H11F2NO |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-[(2,5-difluorophenyl)methylamino]ethanol |
InChI |
InChI=1S/C9H11F2NO/c10-8-1-2-9(11)7(5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 |
InChI Key |
GZVAZVKZLVKBLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CNCCO)F |
Origin of Product |
United States |
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